molecular formula C39H54NO2P B8235938 N-benzhydryl-N-cyclohexyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine

N-benzhydryl-N-cyclohexyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine

Cat. No.: B8235938
M. Wt: 599.8 g/mol
InChI Key: HIVBOVHGKAXVFM-UHFFFAOYSA-N
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Description

(11bR)-N-(Diphenylmethyl)-N-phenyl-dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: is a complex organic compound characterized by its unique structure, which includes a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (11bR)-N-(Diphenylmethyl)-N-phenyl-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves multiple steps, starting with the preparation of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core This core can be synthesized through a series of cyclization reactions involving naphthalene derivatives

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be employed to modify the aromatic rings or the phosphorus center.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogenated compounds or organometallic reagents under controlled temperatures and inert atmospheres.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form complexes with transition metals.
  • Employed in the synthesis of novel organic compounds with potential applications in materials science.

Biology:

  • Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
  • Used in the development of diagnostic tools and imaging agents.

Industry:

  • Utilized in the production of advanced materials with specific electronic or optical properties.
  • Applied in the development of catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of (11bR)-N-(Diphenylmethyl)-N-phenyl-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Triphenylphosphine: A widely used ligand in coordination chemistry with similar phosphorus-containing structure.

    Phosphine oxides: Compounds with similar oxidation states and reactivity.

    Naphthalene derivatives: Compounds with similar aromatic ring systems.

Uniqueness:

  • The unique dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin ring system sets it apart from other phosphorus-containing compounds.
  • The combination of diphenylmethyl and phenyl groups provides distinct steric and electronic properties, enhancing its reactivity and potential applications.

Properties

IUPAC Name

N-benzhydryl-N-cyclohexyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54NO2P/c1-4-16-30(17-5-1)39(31-18-6-2-7-19-31)40(32-20-8-3-9-21-32)43-41-35-26-24-28-14-10-12-22-33(28)37(35)38-34-23-13-11-15-29(34)25-27-36(38)42-43/h1-2,4-7,16-19,28-29,32-39H,3,8-15,20-27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVBOVHGKAXVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C(C2=CC=CC=C2)C3=CC=CC=C3)P4OC5CCC6CCCCC6C5C7C8CCCCC8CCC7O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54NO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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